2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidinone, indole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: This step involves the cyclization of a suitable precursor containing thiourea and a carbonyl compound under acidic or basic conditions.
Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.
Coupling Reactions: The thiazolidinone and indole derivatives are then coupled using appropriate reagents and conditions, such as peptide coupling agents (e.g., EDC, DCC) in the presence of a base.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to act as an enzyme inhibitor, receptor agonist/antagonist, or other pharmacologically active agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds containing the thiazolidinone ring, such as thiazolidinediones, which are used as antidiabetic agents.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan, serotonin, and indomethacin, which have various biological activities.
Acetamide Derivatives: Compounds containing the acetamide group, such as paracetamol, which is a widely used analgesic and antipyretic.
Uniqueness
The uniqueness of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide lies in its combination of multiple functional groups within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C28H23N3O3S2 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C28H23N3O3S2/c32-23(29-16-15-19-9-3-1-4-10-19)18-30-22-14-8-7-13-21(22)24(26(30)33)25-27(34)31(28(35)36-25)17-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,29,32)/b25-24- |
InChI Key |
ZPZYOMWANSKFEG-IZHYLOQSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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